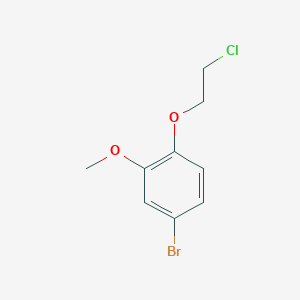

4-Bromo-1-(2-chloroethoxy)-2-methoxybenzene

Description

Properties

IUPAC Name |

4-bromo-1-(2-chloroethoxy)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO2/c1-12-9-6-7(10)2-3-8(9)13-5-4-11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRESQNWVLWNJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-chloroethoxy)-2-methoxybenzene typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2-methoxyphenol and 2-chloroethanol.

Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).

Procedure: The 4-bromo-2-methoxyphenol is reacted with 2-chloroethanol under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-chloroethoxy)-2-methoxybenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroethoxy group can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted ethers or thioethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

4-Bromo-1-(2-chloroethoxy)-2-methoxybenzene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.

Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-chloroethoxy)-2-methoxybenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloroethoxy and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Key Observations :

- Electrophilicity : The chloroethoxy group in the target compound enhances electrophilic aromatic substitution (EAS) reactivity compared to benzyloxy or ethoxy analogues .

- Steric Effects : Benzyloxy-substituted derivatives exhibit reduced reaction rates in nucleophilic substitutions due to steric hindrance .

- Halogen Diversity : Compounds with multiple halogens (e.g., 2-Bromo-1-(2-bromoethoxy)-4-chlorobenzene) show increased utility in polymerization and material science .

Comparison :

- Efficiency : The target compound’s synthesis mirrors methods for benzyloxy analogues but requires additional safety precautions due to the chloroethoxy group’s toxicity .

- Purification : Flash column chromatography is critical for isolating high-purity products across all analogues .

Physicochemical Properties

Notes:

- Safety : The chloroethoxy group in the target compound correlates with higher acute toxicity (H314) compared to benzyloxy derivatives .

Biological Activity

4-Bromo-1-(2-chloroethoxy)-2-methoxybenzene, also known by its CAS number 877399-30-9, is an aromatic compound that has garnered attention for its potential biological activities. This article focuses on the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine atom at the para position.

- Chloroethoxy group at the meta position.

- Methoxy group at the ortho position.

The molecular formula is C10H10BrClO2, with a molecular weight of approximately 277.54 g/mol. The presence of halogens and ether functionalities suggests potential reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that halogenated aromatic compounds can exhibit antimicrobial activity. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways. In vitro studies have shown that 4-bromo derivatives can inhibit the growth of various bacterial strains, possibly due to their lipophilicity enhancing membrane permeability.

Anticancer Activity

Several studies have explored the anticancer potential of brominated compounds. The presence of bromine in this compound may enhance its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that such compounds can activate apoptotic pathways by modulating signaling cascades like the MAPK pathway, leading to increased expression of pro-apoptotic factors .

Case Studies

- Study on Antimicrobial Efficacy : In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a disinfectant agent.

- Anticancer Activity Assessment : A recent study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of treatment. This suggests promising anticancer properties that warrant further investigation.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrClO2 |

| Molecular Weight | 277.54 g/mol |

| CAS Number | 877399-30-9 |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| IC50 (Cancer Cell Line) | ~30 µM (MCF-7) |

Q & A

Q. What are the established synthetic routes for 4-Bromo-1-(2-chloroethoxy)-2-methoxybenzene, and what key reaction steps are involved?

The synthesis typically involves sequential protection, bromination, and etherification steps. For example, a related compound (4-(benzyloxy)-2-bromo-1-methoxybenzene) was synthesized via:

- Step 1 : Protection of 4-methoxyphenol’s hydroxyl group using acetyl chloride to form 4-methoxyphenyl acetate .

- Step 2 : Bromination at the ortho position using N-bromosuccinimide (NBS) in acetonitrile .

- Step 3 : Deprotection and re-protection with benzyl bromide to stabilize intermediates . For this compound, similar methodologies apply, substituting benzyl with 2-chloroethyl groups.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : H and C NMR confirm substitution patterns and ether linkages. For example, methoxy protons resonate at ~3.8 ppm, while aromatic protons split based on bromine’s deshielding effects .

- X-ray crystallography : SHELXL (for refinement) and SHELXT (for structure solution) are standard tools. ORTEP-3 or WinGX can visualize molecular geometry .

- Melting point : Reported mp 38–39°C for analogs validates purity .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, particularly in bromination and etherification steps?

- Bromination : Use NBS in polar aprotic solvents (e.g., CHCN) under controlled temperatures (0–25°C) to minimize side reactions .

- Etherification : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of 2-chloroethyl groups .

- Purity : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product from regioisomers (e.g., 3-bromo derivatives) .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELXL address them?

- Disorder : The 2-chloroethoxy chain may exhibit rotational disorder. SHELXL’s PART and ISOR commands constrain thermal parameters .

- Twinned data : Use TWIN and BASF instructions in SHELXL for accurate refinement .

- Example: A related brominated ether (CHBrO) refined to , showcasing SHELXL’s robustness .

Q. How should researchers resolve contradictions between spectroscopic data and computational models?

- Case study : Discrepancies in H NMR coupling constants may arise from dynamic effects (e.g., restricted rotation of the 2-chloroethoxy group).

- Solutions :

- Variable-temperature NMR to probe conformational exchange .

- DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical spectra .

Methodological Tables

Table 1 : Key Crystallographic Parameters for Related Brominated Ethers

| Compound | Space Group | Refinement Tool | Reference | |

|---|---|---|---|---|

| 1-Bromo-2-(4-methoxyphenoxy)ethane | 0.069 | SHELXL-97 | ||

| 4-(Benzyloxy)-2-bromo-1-methoxybenzene | 0.054 | SHELXS-97 |

Table 2 : Synthetic Optimization Parameters for Bromination

| Condition | Yield (%) | Side Products | Reference |

|---|---|---|---|

| NBS, CHCN, 0°C | 85 | <5% dibrominated | |

| NBS, DCM, RT | 62 | 15% over-brominated |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.